molecular formula C11H13NO B2828692 1-Isopropyl-1H-indol-5-ol CAS No. 24542-41-4

1-Isopropyl-1H-indol-5-ol

Cat. No.: B2828692
CAS No.: 24542-41-4
M. Wt: 175.231
InChI Key: AIGUVPVJFSWHKD-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indol-5-ol is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds widely found in nature and synthetic chemistry. The indole ring system is a core structure in many biologically active molecules, including neurotransmitters, alkaloids, and pharmaceuticals . This compound, specifically, is characterized by an isopropyl group attached to the nitrogen atom and a hydroxyl group at the fifth position of the indole ring.

Preparation Methods

The synthesis of 1-Isopropyl-1H-indol-5-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this compound, the starting materials would include an appropriate isopropyl-substituted phenylhydrazine and a suitable carbonyl compound.

Another method involves the Leimgruber-Batcho indole synthesis, which uses o-nitrotoluene and ethyl glyoxylate as starting materials, followed by reduction and cyclization steps . Industrial production methods may involve catalytic processes and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Isopropyl-1H-indol-5-ol undergoes various chemical reactions typical of indole derivatives. These include:

    Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone or quinone derivative.

    Reduction: The indole ring can be reduced to form indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Major products from these reactions include various substituted indoles, indolines, and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-1H-indol-5-ol has several applications in scientific research:

Comparison with Similar Compounds

1-Isopropyl-1H-indol-5-ol can be compared with other indole derivatives such as:

    1-Methyl-1H-indol-5-ol: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethyl-1H-indol-5-ol: Contains an ethyl group instead of an isopropyl group.

    1-Isopropyl-1H-indole: Lacks the hydroxyl group at the fifth position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-propan-2-ylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)12-6-5-9-7-10(13)3-4-11(9)12/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGUVPVJFSWHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24542-41-4
Record name 1-(propan-2-yl)-1H-indol-5-ol
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